molecular formula C9H12ClNO5 B12409449 Droxidopa (hydrochloride)

Droxidopa (hydrochloride)

Cat. No.: B12409449
M. Wt: 249.65 g/mol
InChI Key: FFEWFMCABUNGJJ-KZYPOYLOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Droxidopa can be synthesized through various methods. One common approach involves the reaction of raw materials with a weak base in a solution with a specific pH value to generate free basic droxidopa . The compound is then purified and converted into its hydrochloride form for medical use.

Industrial Production Methods

Industrial production of droxidopa typically involves high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound. The process includes steps such as acid hydrolysis, alkaline hydrolysis, and thermal degradation to identify and eliminate impurities .

Chemical Reactions Analysis

Types of Reactions

Droxidopa undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various degradation impurities such as (2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropionic acid and N-Hydroxypthalimide .

Scientific Research Applications

Droxidopa has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Midodrine: Another medication used to treat orthostatic hypotension.

    Levophed (norepinephrine): Used in emergency settings to treat severe hypotension and shock.

Uniqueness

Droxidopa’s ability to cross the blood-brain barrier and be converted to norepinephrine both peripherally and centrally makes it unique compared to other similar compounds . This property allows it to effectively treat conditions that involve both central and peripheral norepinephrine deficiencies.

Properties

Molecular Formula

C9H12ClNO5

Molecular Weight

249.65 g/mol

IUPAC Name

(2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid;hydrochloride

InChI

InChI=1S/C9H11NO5.ClH/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4;/h1-3,7-8,11-13H,10H2,(H,14,15);1H/t7-,8+;/m0./s1

InChI Key

FFEWFMCABUNGJJ-KZYPOYLOSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H]([C@@H](C(=O)O)N)O)O)O.Cl

Canonical SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O.Cl

Origin of Product

United States

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